An In-depth Technical Guide to Thiazol-2-YL-acetonitrile: Structure, Properties, and Applications
An In-depth Technical Guide to Thiazol-2-YL-acetonitrile: Structure, Properties, and Applications
Introduction
Thiazol-2-yl-acetonitrile is a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The molecule features a thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, connected to a nitrile group through a methylene bridge. This unique combination of a reactive methylene group and a biologically relevant thiazole scaffold makes it a versatile building block for the synthesis of a wide range of more complex molecules, particularly in the realm of drug discovery. This guide provides a comprehensive overview of the structure, chemical properties, synthesis, and applications of Thiazol-2-yl-acetonitrile, with a focus on the underlying chemical principles and practical experimental insights for researchers in the field.
Molecular Structure and Physicochemical Properties
The structural framework of Thiazol-2-yl-acetonitrile is fundamental to its chemical behavior. The molecule consists of two key functional components: the thiazole ring and the cyanomethyl group.
Diagram of Thiazol-2-YL-acetonitrile Structure
Caption: Chemical structure of Thiazol-2-YL-acetonitrile.
The thiazole ring is an aromatic system, which imparts significant stability to the molecule.[1] The nitrogen and sulfur heteroatoms influence the electron distribution within the ring, making the C2 position electron-deficient.[2] This electronic feature is crucial for its reactivity. The cyanomethyl group (-CH₂CN) is another key functional moiety. The methylene protons are activated by the adjacent electron-withdrawing thiazole ring and the nitrile group, rendering them acidic and susceptible to deprotonation.
Physicochemical and Spectroscopic Properties of Thiazol-2-YL-acetonitrile
| Property | Value/Description | Source |
| Molecular Formula | C₅H₄N₂S | [3] |
| Molecular Weight | 124.17 g/mol | [3] |
| Appearance | Expected to be a solid or oil | - |
| ¹H NMR (Predicted) | δ ~7.8-8.0 (d, 1H, H4), ~7.3-7.5 (d, 1H, H5), ~4.0-4.2 (s, 2H, CH₂) | Analog Data[4] |
| ¹³C NMR (Predicted) | δ ~165-170 (C2), ~140-145 (C4), ~120-125 (C5), ~115-120 (CN), ~20-25 (CH₂) | Analog Data[5][6] |
| IR Spectroscopy (Predicted) | ν ~2250 cm⁻¹ (C≡N stretch), ~3100-3000 cm⁻¹ (aromatic C-H stretch), ~2950-2850 cm⁻¹ (aliphatic C-H stretch) | Analog Data[1] |
| Mass Spectrometry (Predicted) | [M]⁺ = 124 | [3] |
Spectroscopic Characterization: An Interpretive Guide
Confirming the identity and purity of Thiazol-2-YL-acetonitrile relies on a combination of spectroscopic techniques. Below is a guide to the expected spectral features, drawing insights from its close analog, 2-(benzo[d]thiazol-2-yl)acetonitrile.[1]
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals. The two protons on the thiazole ring will appear as doublets in the aromatic region, with the H4 proton typically downfield from the H5 proton due to the influence of the neighboring sulfur and nitrogen atoms. The most upfield signal will be a singlet corresponding to the two methylene protons, integrating to 2H. The chemical shift of these methylene protons is a key indicator of the electronic environment and is sensitive to substitution on the thiazole ring.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon framework. The C2 carbon of the thiazole ring, being directly attached to the nitrogen and the cyanomethyl group, is expected to be the most downfield of the ring carbons. The carbons of the nitrile group and the methylene bridge will have characteristic chemical shifts.
Infrared (IR) Spectroscopy: The IR spectrum is a powerful tool for identifying key functional groups. A sharp, medium-intensity absorption band around 2250 cm⁻¹ is a definitive indicator of the nitrile (C≡N) stretching vibration.[7] The aromatic C-H stretching vibrations of the thiazole ring are expected above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group will appear just below 3000 cm⁻¹.
Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak ([M]⁺) should be observed at m/z = 124. Fragmentation patterns can provide further structural information.
Chemical Properties and Reactivity
The reactivity of Thiazol-2-YL-acetonitrile is dominated by the acidic nature of the methylene protons and the electrophilic character of the thiazole ring at certain positions.
Reactions of the Active Methylene Group:
-
Alkylation: The carbanion can be readily alkylated by treatment with alkyl halides, providing a straightforward method for introducing alkyl substituents at the methylene position.[11]
-
Condensation Reactions: The active methylene group undergoes condensation reactions with aldehydes and ketones, most notably the Knoevenagel condensation.[12][13] This reaction, typically base-catalyzed, leads to the formation of α,β-unsaturated nitriles, which are themselves valuable synthetic intermediates.
Diagram of Knoevenagel Condensation
Caption: Workflow for the Knoevenagel condensation.
-
Reactions with Other Electrophiles: The nucleophilic carbanion can react with a variety of other electrophiles, such as acyl chlorides and isocyanates, to generate more complex derivatives.
Reactivity of the Thiazole Ring: The thiazole ring itself can undergo electrophilic substitution, although it is generally less reactive than benzene. The electron-donating sulfur atom tends to direct electrophiles to the C5 position.[2] However, under forcing conditions or with highly reactive electrophiles, substitution at other positions may occur.
Synthesis of Thiazol-2-YL-acetonitrile
While a specific, detailed experimental protocol for the synthesis of the parent Thiazol-2-YL-acetonitrile is not prevalent in the readily accessible literature, a plausible and efficient route can be designed based on established methods for thiazole synthesis, such as the Hantzsch thiazole synthesis.[14]
Proposed Synthetic Protocol: Modified Hantzsch Synthesis
This protocol is a representative example and may require optimization.
Step 1: Preparation of Thioformamide Thioformamide can be prepared from formamide by reaction with phosphorus pentasulfide. This reaction should be performed in an inert solvent like pyridine or dioxane and with careful temperature control.
Step 2: Synthesis of Thiazol-2-YL-acetonitrile
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioformamide (1 equivalent) in a suitable solvent such as ethanol or acetonitrile.
-
Addition of Haloacetonitrile: To the stirred solution, add 3-bromo-2-oxopropanenitrile (1 equivalent) dropwise at room temperature. Caution: Haloacetonitriles are lachrymatory and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize with a mild base, such as saturated sodium bicarbonate solution.
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure Thiazol-2-YL-acetonitrile.
Applications in Research and Drug Discovery
The Thiazol-2-yl-acetonitrile scaffold is a valuable building block in the synthesis of biologically active molecules. The thiazole ring is a common motif in many approved drugs, and its presence can confer favorable pharmacokinetic and pharmacodynamic properties.[15]
-
Medicinal Chemistry: Derivatives of Thiazol-2-yl-acetonitrile have been investigated for a range of therapeutic applications. For instance, benzothiazol-2-yl acetonitrile derivatives have been explored as inhibitors of c-Jun N-terminal kinase-3 (JNK3), a target for inflammatory diseases.[16]
-
Synthetic Intermediates: As demonstrated by the Knoevenagel condensation, Thiazol-2-yl-acetonitrile is a precursor to a variety of α,β-unsaturated nitriles. These compounds can undergo further transformations, such as Michael additions and cycloadditions, to build complex heterocyclic systems.
-
Materials Science: The electronic properties of the thiazole ring and the potential for extended conjugation in its derivatives make this scaffold of interest in the development of novel organic materials with specific optical or electronic properties.
Safety Information
While specific toxicity data for Thiazol-2-YL-acetonitrile is limited, it should be handled with the care appropriate for a laboratory chemical. Based on data for related compounds like 2-(benzo[d]thiazol-2-yl)acetonitrile, it may be harmful if swallowed, in contact with skin, or if inhaled.[1] It may also cause skin and eye irritation. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.
Conclusion
Thiazol-2-YL-acetonitrile is a versatile and valuable molecule in organic synthesis and medicinal chemistry. Its unique structure, combining an aromatic thiazole ring with a reactive cyanomethyl group, provides a platform for the construction of a diverse array of more complex molecules. A thorough understanding of its structure, reactivity, and spectroscopic properties is essential for its effective utilization in research and development. While some experimental data for the parent compound is not widely published, a strong foundation for its study can be built upon the extensive knowledge of its closely related analogs. As the demand for novel heterocyclic compounds in drug discovery and materials science continues to grow, the importance of versatile building blocks like Thiazol-2-YL-acetonitrile is set to increase.
References
-
PubChem. 2-(1,3-Thiazol-2-yl)acetonitrile. National Center for Biotechnology Information. [Link]
-
PubChem. 2-(1,3-Benzothiazol-2-yl)acetonitrile. National Center for Biotechnology Information. [Link]
-
Thiazole. In Wikipedia. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]
- Elnagdi, M. H., Selim, M. A., Abd El Latif, F. M., & Samia, S. (2006). Studies on Azolylacetonitriles: The Reactivity of Thiazole-2-yl, Thiadiazol-2-yl Acetonitriles Toward Electrophilic Reagents.
-
Asian Journal of Chemistry. 13C-NMR Studies of Some Heterocyclically Substituted Chromones. [Link]
- El-Faham, A., et al. (2018). NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. Diva-portal.org.
- Azzam, M. T., et al. (2022). Crystal structure of 2-(benzo[d]thiazol-2-yl)-3,3-bis(ethylsulfanyl)acrylonitrile.
- Trilleras, J. E., et al. (2011). Microwave-assisted synthesis under solvent-free conditions of (E)-2-(Benzo[d]thiazol-2-yl)-3-arylacrylonitriles. Química Nova, 34(7), 1254-1257.
-
ResearchGate. The common synthetic routes for benzothiazoles. [Link]
-
PubMed. Exploration of a binding mode of benzothiazol-2-yl acetonitrile pyrimidine core based derivatives as potent c-Jun N-terminal kinase-3 inhibitors and 3D-QSAR analyses. [Link]
-
ResearchGate. NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. [Link]
-
Organic Chemistry Data. 13C NMR Chemical Shifts. [Link]
-
MDPI. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). [Link]
-
Organic Chemistry Data. Bordwell pKa Table. [Link]
-
ChemSynthesis. 2-phenyl-2-thiazol-2-yl-acetonitrile. [Link]
-
NIST. Acetonitrile. NIST Chemistry WebBook. [Link]
-
The Royal Society of Chemistry. 1H NMR spectrum of Compound 32. [Link]
-
PubMed. Alkylation of Acetonitrile. [Link]
-
ResearchGate. ESI mass spectrum of the acetonitrile solution of 2a. m/z 315.9 peak... [Link]
-
Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]
-
Approximate pKa chart of the functional groups. [Link]
Sources
- 1. 2-(1,3-Benzothiazol-2-yl)acetonitrile | C9H6N2S | CID 342465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. mzCloud – 2 4 3 4 Dichlorophenyl 1 3 thiazol 2 yl acetonitrile [mzcloud.org]
- 4. diva-portal.org [diva-portal.org]
- 5. asianpubs.org [asianpubs.org]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. Acetonitrile [webbook.nist.gov]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. chem.indiana.edu [chem.indiana.edu]
- 11. researchgate.net [researchgate.net]
- 12. scielo.br [scielo.br]
- 13. Buy Benzothiazole-2-acetonitrile (EVT-460770) | 56278-50-3 [evitachem.com]
- 14. Benzothiazole-2-acetonitrile | 56278-50-3 [chemicalbook.com]
- 15. beilstein-journals.org [beilstein-journals.org]
- 16. Benzothiazole appended 2,2′-(1,4-phenylene)diacetonitrile for the colorimetric and fluorescence detection of cyanide ions - PMC [pmc.ncbi.nlm.nih.gov]
